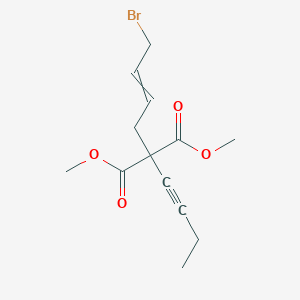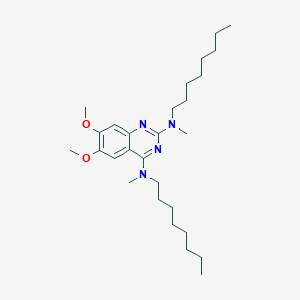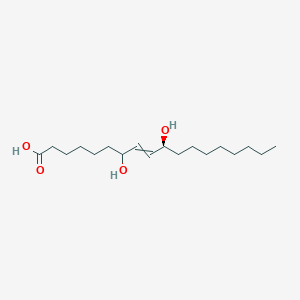![molecular formula C17H28Cl2N2 B14210527 N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine CAS No. 627522-04-7](/img/structure/B14210527.png)
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine is a chemical compound characterized by the presence of dichlorophenyl and heptan-2-yl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,4-dichlorophenylethylamine with heptan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
化学反応の分析
Types of Reactions
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
1-(2,4-Dichlorophenyl)ethan-1-one: Shares the dichlorophenyl group but differs in the rest of the structure.
1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole: Contains a similar dichlorophenyl group but has an imidazole ring instead of the ethane-1,2-diamine backbone.
Uniqueness
N~1~-[2-(2,4-Dichlorophenyl)ethyl]-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
627522-04-7 |
|---|---|
分子式 |
C17H28Cl2N2 |
分子量 |
331.3 g/mol |
IUPAC名 |
N-[2-(2,4-dichlorophenyl)ethyl]-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C17H28Cl2N2/c1-3-4-5-6-14(2)21-12-11-20-10-9-15-7-8-16(18)13-17(15)19/h7-8,13-14,20-21H,3-6,9-12H2,1-2H3 |
InChIキー |
VPGJYPNBBPEYRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)NCCNCCC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)

![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
![L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210473.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]](/img/structure/B14210474.png)

![(2S)-{[(2S)-2-Amino-2-phenylacetyl]amino}(phenyl)acetic acid](/img/structure/B14210484.png)

![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210496.png)


![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
